molecular formula C8H13NO2 B1279906 Ethyl 2-cyano-2-methylbutanoate CAS No. 26739-87-7

Ethyl 2-cyano-2-methylbutanoate

Cat. No. B1279906
CAS RN: 26739-87-7
M. Wt: 155.19 g/mol
InChI Key: FBHDWEJAAFSYML-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-methylbutanoate (also known as ethyl cyanoacetate) is a synthetic organic compound with the molecular formula C6H10O2. It is a colorless liquid with a strong, pungent odor and is used as a flavor enhancer and preservative in food products. It is also used in the synthesis of pharmaceuticals, insecticides, and other industrial chemicals.

Scientific Research Applications

Chemical and Sensory Characteristics in Wines

Ethyl 2-hydroxy-3-methylbutanoate, a compound closely related to Ethyl 2-cyano-2-methylbutanoate, has been investigated for its chemical and sensory characteristics in wines. This research found that the R enantiomer of this ester is predominantly present in both red and white wines. However, its concentrations in wines are considerably below the detection threshold, indicating it does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).

Impact on Wine Aroma

Another study on Ethyl 2-methylbutanoate, similar to this compound, revealed its impact on wine aroma. The study focused on its enantiomers in wine and found that the S-enantiomer enhances the perception of fruity aromas in red wines (Lytra et al., 2014).

Biosynthesis in Fruits

Research into the biosynthesis of 2-methylbutanoate esters, which include ethyl 2-methylbutanoate, a compound related to this compound, has been conducted in fruits like apples. This study provided insights into the origins and interconversions of these esters in different apple cultivars (Rowan et al., 1996).

Psychotropic Activity

A study synthesized Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound structurally related to this compound, to explore its psychotropic activity (Grigoryan et al., 2011).

Role in Apple Aroma

Ethyl 2-methylbutanoate, closely related to this compound, has been identified as a key aroma compound in apples. A study explored its metabolism in apple fruits, providing insights into the formation of aroma compounds in fruits (Hauck et al., 2000).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-cyano-2-methylbutanoate is not available in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing in mist, gas, or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

Ethyl 2-cyano-2-methylbutanoate is a chemical compound with the molecular formula C8H13NO2

Mode of Action

It is known as a highly activated acceptor and undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature . The specifics of its interaction with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

As a highly activated acceptor, it may participate in various chemical reactions, but the exact pathways and their downstream effects require further investigation.

Result of Action

Given its chemical structure and reactivity, it may participate in various chemical reactions, but the specific molecular and cellular effects are yet to be fully understood.

properties

IUPAC Name

ethyl 2-cyano-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-8(3,6-9)7(10)11-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHDWEJAAFSYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483057
Record name ethyl 2-cyano-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26739-87-7
Record name ethyl 2-cyano-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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